1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione

Description

The exact mass of the compound 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67698. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,4-difluorophenyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO2/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(13)15/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQAYULVQTJAUMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)N2C(=O)C=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00290262 |

Source

|

| Record name | 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6954-65-0 |

Source

|

| Record name | 6954-65-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione

Abstract

This in-depth technical guide provides a detailed examination of the synthetic pathway for 1-(2,4-difluorophenyl)-1H-pyrrole-2,5-dione, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also a deep dive into the mechanistic underpinnings and critical parameters of the synthesis. The guide emphasizes a robust and widely applicable two-step synthesis, beginning with the formation of an N-substituted maleamic acid intermediate, followed by cyclodehydration to yield the target maleimide. Each step is elucidated with detailed protocols, mechanistic insights, and data presented for clarity and reproducibility.

Introduction: Significance and Applications

1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione, also known as N-(2,4-difluorophenyl)maleimide, belongs to the maleimide class of compounds, which are of significant interest due to their versatile reactivity. The electron-deficient carbon-carbon double bond in the maleimide ring makes it a highly reactive Michael acceptor, particularly with nucleophiles such as thiols. This reactivity is the cornerstone of its utility in bioconjugation, where it is frequently used for the site-specific modification of cysteine residues in proteins and peptides to create antibody-drug conjugates (ADCs) and other targeted therapeutics.

The incorporation of a 2,4-difluorophenyl substituent can modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety in the design of novel pharmaceuticals and functional materials. Pyrrole-2,5-dione derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2]

Overview of the Synthetic Strategy

The most common and efficient synthesis of 1-(2,4-difluorophenyl)-1H-pyrrole-2,5-dione is a two-step process. This strategy is widely adopted for the synthesis of N-aryl maleimides due to its high yields and the relative ease of execution.[3][4]

The overall synthesis can be summarized as follows:

-

Step 1: Synthesis of N-(2,4-Difluorophenyl)maleamic Acid. This step involves the nucleophilic ring-opening of maleic anhydride by 2,4-difluoroaniline. This reaction is typically fast and exothermic, leading to the formation of the intermediate maleamic acid.

-

Step 2: Cyclodehydration to 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione. The maleamic acid intermediate is then cyclized through dehydration to form the final maleimide product. This is the rate-determining step and can be achieved through various methods, most commonly by chemical dehydration.

The following diagram, generated using DOT language, illustrates this overarching synthetic workflow.

Caption: Overall workflow for the synthesis of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione.

Detailed Synthesis Pathway and Mechanistic Insights

Step 1: Synthesis of N-(2,4-Difluorophenyl)maleamic Acid

The initial step of the synthesis is the formation of the maleamic acid intermediate. This reaction proceeds through a nucleophilic acyl substitution mechanism where the lone pair of electrons on the nitrogen atom of 2,4-difluoroaniline attacks one of the electrophilic carbonyl carbons of maleic anhydride. This leads to the opening of the anhydride ring.

The reaction is typically carried out in an aprotic solvent to prevent side reactions. The choice of solvent can influence the reaction rate and the ease of product isolation. Ethereal solvents like diethyl ether or aprotic polar solvents are commonly used.[4] The reaction is often exothermic, and in some cases, cooling may be necessary to control the reaction rate and prevent the formation of byproducts.[5]

The following DOT script visualizes the reaction mechanism.

Caption: Mechanism of N-(2,4-Difluorophenyl)maleamic Acid Formation.

Experimental Protocol: Synthesis of N-(2,4-Difluorophenyl)maleamic Acid

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve maleic anhydride (1.0 eq.) in anhydrous diethyl ether.

-

While stirring, add a solution of 2,4-difluoroaniline (1.0 eq.) in anhydrous diethyl ether dropwise through the dropping funnel.

-

The reaction is exothermic, and a thick precipitate will form.[5] Stir the resulting suspension at room temperature for 1-2 hours.

-

Cool the mixture in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting materials.

-

The resulting N-(2,4-difluorophenyl)maleamic acid is typically obtained as a fine, cream-colored powder in high yield (95-98%) and can be used in the next step without further purification.[4]

| Parameter | Value/Condition | Rationale |

| Solvent | Anhydrous Diethyl Ether | Aprotic, prevents hydrolysis of maleic anhydride. |

| Temperature | Room Temperature | The reaction is sufficiently fast without heating. |

| Reaction Time | 1-2 hours | Ensures complete reaction. |

| Stoichiometry | 1:1 (Aniline:Anhydride) | Equimolar amounts for optimal conversion. |

Step 2: Cyclodehydration to 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione

The second and final step is the cyclodehydration of the maleamic acid intermediate to form the stable five-membered maleimide ring. This is an intramolecular condensation reaction that eliminates a molecule of water. This step requires a dehydrating agent and often heat to proceed at a reasonable rate.

A classic and reliable method for this transformation is the use of acetic anhydride in the presence of a catalyst, such as anhydrous sodium acetate.[4] The sodium acetate acts as a base to facilitate the cyclization. The reaction mixture is heated to drive the dehydration.

Alternative methods for cyclodehydration include thermal cyclization at high temperatures or the use of other dehydrating agents.[3]

The mechanism for the acetic anhydride-mediated cyclization is believed to involve the formation of a mixed anhydride intermediate, which then undergoes intramolecular cyclization.

The following DOT script illustrates the cyclodehydration process.

Caption: Cyclodehydration of N-(2,4-Difluorophenyl)maleamic Acid to the Maleimide.

Experimental Protocol: Synthesis of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione

-

In a round-bottom flask, suspend the N-(2,4-difluorophenyl)maleamic acid (1.0 eq.) in acetic anhydride.

-

Add anhydrous sodium acetate (catalytic amount, e.g., 0.2-0.3 eq.).

-

Heat the mixture on a steam bath or in an oil bath with stirring. The suspension should dissolve as the reaction proceeds.

-

After heating for a specified time (e.g., 30-60 minutes), cool the reaction mixture to room temperature.

-

Pour the cooled reaction mixture into a beaker of ice water to precipitate the crude product and hydrolyze the excess acetic anhydride.

-

Stir the mixture until the precipitate solidifies.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as cyclohexane or an ethanol/water mixture, to yield the pure 1-(2,4-difluorophenyl)-1H-pyrrole-2,5-dione.[4]

| Parameter | Value/Condition | Rationale |

| Dehydrating Agent | Acetic Anhydride | Reacts with the carboxylic acid to form a mixed anhydride, a better leaving group. |

| Catalyst | Anhydrous Sodium Acetate | A base that facilitates the intramolecular cyclization. |

| Temperature | Heating (e.g., steam bath) | Provides the activation energy for the dehydration reaction. |

| Purification | Recrystallization | To obtain a high-purity final product. |

Characterization and Purity Assessment

The identity and purity of the synthesized 1-(2,4-difluorophenyl)-1H-pyrrole-2,5-dione should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the imide carbonyl stretches.

-

Melting Point Analysis: To assess the purity of the final product.

Conclusion

The synthesis of 1-(2,4-difluorophenyl)-1H-pyrrole-2,5-dione is a well-established and reliable two-step process. By carefully controlling the reaction conditions for the formation of the maleamic acid intermediate and its subsequent cyclodehydration, high yields of the pure product can be achieved. This guide provides the necessary theoretical background and practical protocols to enable researchers to successfully synthesize this valuable compound for a wide range of applications in drug discovery and materials science.

References

- (Placeholder for a relevant citation on the applic

- (Placeholder for a relevant citation on the use of maleimides in bioconjug

- SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIV

- (Placeholder for a relevant citation on the biological activities of pyrrole-2,5-diones)

-

Preparation of N-phenyl-maleamic acid. - PrepChem.com. [Link]

- Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst.

- (Placeholder for a relevant citation on the mechanism of maleamic acid form

- (Placeholder for a relevant citation on the mechanism of cyclodehydr

- (Placeholder for a relevant citation on alternative cyclodehydr

- (Placeholder for a relevant citation on the characteriz

- (Placeholder for a relevant citation on the importance of purity in drug development)

- (Placeholder for a relevant citation on the broader applic

- (Placeholder for a relevant citation on the synthesis of other N-substituted maleimides)

- (Placeholder for a relevant citation on safety precautions for the synthesis)

-

N-Phenylmaleimide. Organic Syntheses Procedure. [Link]

- (Placeholder for a relevant citation on the properties of 2,4-difluoroaniline)

- (Placeholder for a relevant citation on the properties of maleic anhydride)

-

Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives. PubMed. [Link]

- (Placeholder for a relevant citation on the use of NMR in structural elucid

- (Placeholder for a relevant citation on the use of mass spectrometry in organic synthesis)

Sources

- 1. cibtech.org [cibtech.org]

- 2. Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. prepchem.com [prepchem.com]

1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione

Introduction: The Significance of a Fluorinated Core

1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione, also known as N-(2,4-Difluorophenyl)maleimide, is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and materials science.[1][2] Its structure is characterized by a central maleimide ring, a five-membered dicarbonyl heterocycle, attached to a 2,4-difluorophenyl group. This specific combination of a reactive maleimide core and a strategically fluorinated aromatic moiety imparts a unique set of chemical properties that make it a valuable building block in the synthesis of complex molecules.

The maleimide group is a well-established Michael acceptor, readily undergoing conjugate addition reactions with nucleophiles, particularly thiols. This reactivity is the cornerstone of its utility in bioconjugation chemistry for labeling proteins and developing antibody-drug conjugates (ADCs). The introduction of the 2,4-difluorophenyl substituent is not trivial; fluorine atoms play a critical role in modulating a molecule's physicochemical and biological properties.[3] Fluorine's high electronegativity can influence molecular conformation, metabolic stability, and binding affinity to biological targets, often enhancing the therapeutic potential of a drug candidate.[3] Consequently, this compound serves as a key intermediate in the development of novel pharmaceuticals, including antifungal agents and potential anticancer therapies.[3][4] This guide provides a detailed exploration of its chemical properties, synthesis, reactivity, and applications for professionals in research and drug development.

Physicochemical and Spectroscopic Profile

The fundamental properties of a compound dictate its behavior in chemical and biological systems. The key physicochemical descriptors for 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione have been compiled from computational and experimental data.

Core Chemical Properties

A summary of the compound's core properties is presented below, providing a quantitative basis for its handling and application in experimental design.[1][5][6]

| Property | Value | Source |

| Molecular Formula | C₁₀H₅F₂NO₂ | PubChem[1] |

| Molecular Weight | 209.15 g/mol | PubChem[1] |

| CAS Number | 6954-65-0 | Fluorochem[5] |

| IUPAC Name | 1-(2,4-difluorophenyl)pyrrole-2,5-dione | PubChem[1] |

| XLogP3 | 1.2 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | Fluorochem[5] |

| Purity | ≥95% (Typical) | Various Suppliers[5][6] |

| Appearance | White to off-white solid (Typical) | N/A |

Structural Visualization

The two-dimensional structure of the molecule highlights the planar maleimide ring and the attached difluorinated phenyl group.

Caption: 2D structure of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione.

Expected Spectroscopic Signature

While specific spectra for this exact compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its functional groups and analogous structures found in the literature.[7][8][9]

-

¹H NMR: The spectrum is expected to show two distinct regions. The aromatic region will display complex multiplets for the three protons on the difluorophenyl ring. A sharp singlet, integrating to two protons, is anticipated in the olefinic region (typically δ 6.5-7.0 ppm) corresponding to the two equivalent vinyl protons of the maleimide ring.

-

¹³C NMR: Key signals would include two resonances for the carbonyl carbons (C=O) in the δ 165-175 ppm range. The vinyl carbons of the maleimide ring would appear around δ 130-135 ppm. The carbon atoms of the difluorophenyl ring will show multiple signals, with their chemical shifts influenced by the strong C-F coupling.

-

IR Spectroscopy: The infrared spectrum will be dominated by strong, characteristic absorption bands for the carbonyl groups (C=O stretching) of the imide, typically appearing in the range of 1700-1780 cm⁻¹. C-F stretching vibrations in the aromatic ring would also be present, usually between 1100-1300 cm⁻¹.

Synthesis and Purification

The synthesis of N-substituted maleimides is a well-established process in organic chemistry, typically involving a two-step procedure from the corresponding primary amine and maleic anhydride.[10] This methodology ensures high yields and purity.

Synthetic Workflow

The reaction proceeds via the formation of a maleanilic acid intermediate, which is subsequently cyclized through dehydration to yield the final maleimide product.

Caption: General two-step synthesis of N-(2,4-Difluorophenyl)maleimide.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from general methods for N-aryl maleimide synthesis.

Step 1: Synthesis of N-(2,4-Difluorophenyl)maleanilic Acid (Intermediate)

-

Reagent Preparation: Dissolve maleic anhydride (1.0 eq) in a suitable aprotic solvent such as acetone or diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

-

Amine Addition: To this stirring solution, add a solution of 2,4-difluoroaniline (1.0 eq) in the same solvent dropwise at room temperature. The causality here is to control the initial exothermic reaction and prevent side reactions.

-

Reaction: Stir the mixture for 1-2 hours at room temperature. The maleanilic acid intermediate is often poorly soluble in the reaction solvent and will precipitate out.

-

Isolation: Collect the white precipitate by vacuum filtration, wash with cold solvent to remove unreacted starting materials, and dry under vacuum. The product is typically of sufficient purity for the next step without further purification.

Step 2: Cyclodehydration to 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione

-

Reaction Setup: Suspend the dried N-(2,4-Difluorophenyl)maleanilic acid (1.0 eq) in acetic anhydride (typically 2-3 volumes). Add anhydrous sodium acetate (0.1-0.3 eq) to the mixture. The acetic anhydride acts as the dehydrating agent, while the sodium acetate serves as a base to facilitate the ring closure.

-

Heating: Heat the mixture, often on a water bath, to approximately 80-100°C for 2-4 hours. The progress of the reaction can be monitored by TLC until the starting material is consumed.

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker of crushed ice with vigorous stirring. This hydrolyzes the excess acetic anhydride and precipitates the maleimide product.

-

Purification: Collect the crude solid by vacuum filtration and wash thoroughly with water and then a cold, non-polar solvent like hexane. For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture.

Chemical Reactivity and Mechanistic Insights

The reactivity of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione is dominated by the electrophilic nature of the carbon-carbon double bond within the maleimide ring.

Michael Addition

The electron-withdrawing effect of the two adjacent carbonyl groups makes the double bond highly susceptible to nucleophilic attack. This is the basis for its widespread use in bioconjugation, where it reacts selectively with thiol groups (e.g., from cysteine residues in proteins) via a Michael-type conjugate addition.

-

Mechanism: The reaction proceeds via the attack of a soft nucleophile, like a thiolate anion (R-S⁻), on one of the vinyl carbons. This forms a stable thioether bond. The reaction is highly efficient and proceeds under mild, often physiological, conditions. The presence of the difluorophenyl ring can subtly modulate the electrophilicity of the maleimide core through inductive effects.

Caption: Michael addition of a thiol to the maleimide core.

Diels-Alder Reactions

The double bond of the maleimide ring can also function as a potent dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) with conjugated dienes. This reactivity allows for the construction of complex polycyclic systems, which is valuable in synthetic organic chemistry.

Applications in Drug Discovery and Development

The unique chemical properties of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione make it a versatile scaffold and intermediate in the synthesis of biologically active molecules.

-

Antifungal Agents: It is used as a key intermediate in the synthesis of triazole-based antifungal drugs.[4] The core structure is elaborated to form molecules that effectively inhibit fungal growth, often by disrupting cell membrane synthesis.[4]

-

Anticancer Research: Derivatives of this compound have been investigated for their effects on various cancer cell lines, including triple-negative breast cancer and prostate cancer.[3] The incorporation of the 2,4-difluorophenyl fragment is a deliberate strategy, leveraging fluorine's ability to enhance drug-like properties.[3]

-

Cholesterol Absorption Inhibitors: A series of 1H-pyrrole-2,5-dione derivatives have been synthesized and evaluated as inhibitors of cholesterol absorption.[11] These compounds have shown potential in suppressing the formation of macrophage-derived foam cells and the associated inflammatory response, which are key events in the development of atherosclerosis.[11]

-

Enzyme Inhibition: N-substituted maleimides, in general, are known to act as inhibitors for various enzymes, particularly those with a critical cysteine residue in their active site.[10] The maleimide moiety can form a covalent bond with the thiol group of cysteine, leading to irreversible inhibition.

Conclusion

1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione is more than a simple chemical intermediate; it is a strategically designed building block that combines a highly reactive functional group with a bio-potentiating aromatic system. Its predictable synthesis, well-understood reactivity profile, and the proven benefits of its difluorophenyl moiety make it an invaluable tool for researchers and scientists. From creating targeted cancer therapies and novel antifungals to developing new materials, the applications of this compound are extensive and continue to expand, underscoring its importance in modern chemical and pharmaceutical science.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 249406, 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione. Available from: [Link]

-

MySkinRecipes (n.d.). 1-(2,4-Difluorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione. Available from: [Link]

-

Al-Blewi, F. F., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. National Institutes of Health. Available from: [Link]

-

Cheméo (n.d.). Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3). Available from: [Link]

-

Royal Society of Chemistry (2013). Base-promoted one-pot synthesis of substituted pyrroles from benzylamines and α,β-ynones via intramolecular cyclization of N-b. Chemical Communications. Available from: [Link]

-

CIBTech (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Journal of Pharmaceutical and Chemical Research. Available from: [Link]

-

PubMed (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Bioorganic & Medicinal Chemistry. Available from: [Link]

-

ACS Publications (2009). Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

-

MDPI (2003). Synthesis and Reactivity of New 1-Pentafluorophenyl-1H-pyrrole Derivatives. Molecules. Available from: [Link]

-

PrepChem.com (n.d.). Synthesis of n-phenyl maleimide. Available from: [Link]

-

ResearchGate (2003). Synthesis and Reactivity of New 1-Pentafluorophenyl-1H-pyrrole Derivatives. Available from: [Link]

-

Journal of Basrah Researches (Sciences) (2019). Synthesis and biological activity of some maleimide derivatives. Available from: [Link]

-

University of Birmingham (n.d.). DEVELOPMENT OF MALEIMIDE DERIVED FLUORESCENT ORGANIC MOLECULES TO ORGANOMETALLIC COMPLEXES. Available from: [Link]

-

NIST WebBook (n.d.). 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-. Available from: [Link]

-

SpectraBase (n.d.). 1H-Pyrrole-2,5-dione, 1-(3-phenylpropyl)- [13C NMR]. Available from: [Link]

-

Cheméo (n.d.). Chemical Properties of 3-Phenyl-1-butanol (CAS 2722-36-3). Available from: [Link]

-

MDPI (2002). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules. Available from: [Link]

Sources

- 1. 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione | C10H5F2NO2 | CID 249406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione | CymitQuimica [cymitquimica.com]

- 3. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(2,4-Difluorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione [myskinrecipes.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. calpaclab.com [calpaclab.com]

- 7. rsc.org [rsc.org]

- 8. Synthesis and Reactivity of New 1-Pentafluorophenyl-1Hpyrrole Derivatives [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. farm.ucl.ac.be [farm.ucl.ac.be]

- 11. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione (CAS: 6954-65-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Emerging Significance of Fluorinated Maleimides in Chemical Biology and Drug Discovery

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern drug design, offering a powerful tool to modulate physicochemical and pharmacological properties. Within this context, 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione, also known as N-(2,4-Difluorophenyl)maleimide, emerges as a compound of significant interest. Its architecture, combining a reactive maleimide core with a difluorinated phenyl ring, presents a unique profile for applications ranging from bioconjugation to the development of targeted covalent inhibitors. This guide, intended for the discerning researcher, provides a comprehensive technical overview of this molecule, from its fundamental properties and synthesis to its reactivity and potential applications, underpinned by a commitment to scientific rigor and practical insights.

Section 1: Core Chemical and Physical Properties

1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione is a solid, organic compound characterized by the presence of a pyrrole-2,5-dione ring system N-substituted with a 2,4-difluorophenyl group. The maleimide moiety is a well-known Michael acceptor, rendering the compound reactive towards nucleophiles, particularly thiols. The difluorophenyl group significantly influences the electronic properties of the maleimide, enhancing its reactivity and providing a lipophilic character.

| Property | Value | Source |

| CAS Number | 6954-65-0 | [1][2] |

| Molecular Formula | C₁₀H₅F₂NO₂ | [1][2] |

| Molecular Weight | 209.15 g/mol | [1][2] |

| IUPAC Name | 1-(2,4-difluorophenyl)pyrrole-2,5-dione | [2] |

| Synonyms | N-(2,4-Difluorophenyl)maleimide | [2] |

| Appearance | Solid (form may vary) | General knowledge |

| Purity | Typically ≥95% | [1] |

Section 2: Synthesis of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione: A Self-Validating Protocol

The synthesis of N-aryl maleimides is a well-established two-step process, involving the formation of a maleamic acid intermediate followed by cyclodehydration. The following protocol is adapted from established methods for the synthesis of analogous N-substituted maleimides and provides a robust and reproducible route to the title compound.[3]

Step 1: Synthesis of N-(2,4-Difluorophenyl)maleamic acid

This initial step involves the acylation of 2,4-difluoroaniline with maleic anhydride. The reaction is typically rapid and proceeds at room temperature. The choice of a non-polar solvent like diethyl ether facilitates the precipitation of the maleamic acid product, ensuring a high-purity intermediate for the subsequent cyclization.

Experimental Protocol:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in anhydrous diethyl ether.

-

In a separate dropping funnel, prepare a solution of 2,4-difluoroaniline (1.0 eq) in anhydrous diethyl ether.

-

Add the 2,4-difluoroaniline solution dropwise to the stirred maleic anhydride solution at room temperature.

-

A precipitate will form upon addition. Continue stirring for 1-2 hours at room temperature to ensure complete reaction.

-

Collect the solid product by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white to off-white solid, N-(2,4-difluorophenyl)maleamic acid, under vacuum. The product is typically of sufficient purity for the next step.

Step 2: Cyclodehydration to 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione

The cyclization of the maleamic acid is achieved through dehydration, commonly facilitated by acetic anhydride and a catalytic amount of sodium acetate. This step requires heating to drive the reaction to completion.

Experimental Protocol:

-

In a 250 mL round-bottom flask, suspend the N-(2,4-difluorophenyl)maleamic acid (1.0 eq) in acetic anhydride.

-

Add anhydrous sodium acetate (0.1-0.2 eq) to the suspension.

-

Heat the mixture with stirring in a preheated oil bath at 80-100 °C for 1-2 hours. The suspension should dissolve as the reaction progresses.

-

After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

-

Pour the cooled reaction mixture into ice-water with vigorous stirring to precipitate the product and hydrolyze the excess acetic anhydride.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol or petroleum ether.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or cyclohexane) to afford pure 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione as a crystalline solid.

Section 3: Reactivity and Mechanistic Insights

The chemical behavior of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione is dominated by the electrophilic nature of the maleimide double bond. This reactivity is the foundation for its utility in various applications, most notably in bioconjugation.

Michael Addition with Thiols

The primary mode of reactivity for maleimides is the Michael addition of nucleophiles, with a pronounced selectivity for thiols under physiological conditions (pH 6.5-7.5).[4][5] The reaction with a cysteine residue in a protein, for example, proceeds rapidly to form a stable thioether linkage. The electron-withdrawing nature of the 2,4-difluorophenyl ring is expected to enhance the electrophilicity of the maleimide double bond, potentially increasing the reaction rate compared to non-fluorinated N-aryl maleimides.

This covalent modification is a cornerstone of antibody-drug conjugate (ADC) development and protein labeling.[5][6] However, it is crucial to note that the resulting thiosuccinimide adduct can undergo a retro-Michael reaction, leading to the potential for thiol exchange, particularly in the presence of high concentrations of other thiols like glutathione in the cellular environment.

Section 4: Analytical Characterization

A robust analytical workflow is essential to confirm the identity and purity of the synthesized 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the two equivalent vinylic protons of the maleimide ring (δ ~6.7-6.9 ppm).- Multiplets in the aromatic region (δ ~7.0-7.5 ppm) corresponding to the three protons of the 2,4-difluorophenyl ring, showing characteristic splitting patterns due to fluorine coupling. |

| ¹³C NMR | - A peak for the vinylic carbons of the maleimide ring (δ ~134 ppm).- A peak for the carbonyl carbons of the maleimide ring (δ ~170 ppm).- Multiple signals in the aromatic region, with carbon-fluorine coupling constants observable. |

| ¹⁹F NMR | - Two distinct signals for the two non-equivalent fluorine atoms on the phenyl ring. |

| FT-IR | - Characteristic C=O stretching vibrations for the imide group (around 1700-1780 cm⁻¹).- C-F stretching vibrations in the fingerprint region. |

| Mass Spec. | - A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₅F₂NO₂). |

Chromatographic Methods

-

Thin-Layer Chromatography (TLC): Useful for monitoring the progress of the synthesis and assessing the purity of the final product. A typical mobile phase would be a mixture of hexane and ethyl acetate.

-

High-Performance Liquid Chromatography (HPLC): A more quantitative method for purity determination. A reversed-phase C18 column with a gradient of water and acetonitrile (both with 0.1% TFA) is a common starting point.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for both purity assessment and confirmation of the molecular weight.[7]

Section 5: Applications in Drug Development and Chemical Biology

The unique combination of a reactive warhead and a difluorinated aromatic moiety positions 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione as a valuable tool in several areas of research.

Covalent Enzyme Inhibition

The maleimide group can act as a covalent modifier of enzymes, particularly those with a cysteine residue in or near the active site.[8][9] The difluorophenyl group can participate in non-covalent interactions within the binding pocket, providing affinity and selectivity. This makes the compound a potential starting point for the development of targeted covalent inhibitors for various enzyme classes, including kinases and proteases.

Bioconjugation and Antibody-Drug Conjugates (ADCs)

As previously discussed, the thiol-reactive nature of the maleimide core is extensively utilized in bioconjugation.[5][6][] 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione can be used to attach small molecule drugs, imaging agents, or other payloads to antibodies or other targeting proteins that have been engineered to contain a reactive cysteine residue. The fluorine atoms can also serve as a ¹⁹F NMR probe for studying the conjugate.

Modulation of Signaling Pathways

While direct evidence for the modulation of specific signaling pathways by 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione is limited, related N-substituted maleimides have been shown to impact cellular processes. For instance, N-ethylmaleimide (NEM) is known to inhibit the MgATP-driven proton pump of chromaffin granules and can affect the activation of NADPH oxidase in neutrophils.[8][11] The covalent modification of key cysteine residues in proteins involved in signaling cascades, such as the Keap1-Nrf2 pathway which regulates the cellular antioxidant response, represents a plausible mechanism by which such compounds could exert biological effects.[12][13][14] Further research is warranted to explore the specific effects of the title compound on these and other signaling pathways.

Conclusion

1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione is a versatile chemical entity with significant potential in drug discovery and chemical biology. Its straightforward synthesis, well-defined reactivity, and the advantageous properties imparted by the difluorophenyl group make it an attractive building block for the construction of sophisticated molecular tools and therapeutic candidates. This guide has provided a comprehensive technical foundation for researchers to understand and utilize this compound in their scientific endeavors. The continued exploration of its biological activities and applications will undoubtedly lead to new and exciting discoveries.

References

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

d'Agosto, M., et al. (2018). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. PubMed Central. [Link]

-

Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. [Link]

- Process for preparing 5-(4-(54) fluorophenyl)-1-(2-((2r,4r)-4- hydroxy -6-oxo-tetrahydro-pyran-2-yl)ethyl)- 2-isopropyl-4- phenyl-1h-pyrrole-3- carboxylic acid phenylamide.

-

1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione. PubChem. [Link]

-

FT-IR data of synthesized maleimide derivatives (N1-N4). ResearchGate. [Link]

-

Al-Amiery, A. A., et al. (2019). Synthesis and biological activity of some maleimide derivatives. Journal of Basrah Researches (Sciences). [Link]

-

Effect of maleimide derivatives, sulfhydryl reagents, on stimulation of neutrophil superoxide anion generation with concanavalin A. PubMed. [Link]

- l-(5-(2,4-difluorophenyl)-l-((3-fluorophenyl)sulfonyI)-4- methoxy-1H-pyrrol-3-yl)-N-methylmethane hydrochloride.

-

Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. National Institutes of Health. [Link]

-

N-Phenylmaleimide. Organic Syntheses. [Link]

- Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.

-

Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. ACS Publications. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. [Link]

-

Vibrational spectroscopy of N-phenylmaleimide. ResearchGate. [Link]

-

Synthesis of maleimides. Organic Chemistry Portal. [Link]

-

Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. Organic Communications. [Link]

-

Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Wiley Online Library. [Link]

-

Synthesis of N-substituted maleimides. American Chemical Society. [Link]

-

N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]

- Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.

-

(A) 1 H and (B) 13 C NMR spectra of maleimide disulfide-terminated PEG polymer. ResearchGate. [Link]

-

Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson's Disease. PubMed Central. [Link]

-

Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. ResearchGate. [Link]

-

Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives. PubMed. [Link]

-

Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson's Disease. PubMed. [Link]

-

2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health. [Link]

-

Advances in covalent drug discovery. Nature Reviews Drug Discovery. [Link]

-

Regulatory Role of Nrf2 Signaling Pathway in Wound Healing Process. MDPI. [Link]

-

Modulation of signal transduction pathways by natural compounds in cancer. PubMed. [Link]

-

Modeling covalent-modifier drugs. PubMed. [Link]

-

Inhibitory effects of sulfenimides on human and bovine carbonic anhydrase enzymes. National Institutes of Health. [Link]

-

Synthesis, FTIR, 13 C-NMR and Temperature-Dependent 1 H‑NMR Characteristics of Bis-naphthalimide Derivatives. MDPI. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies. National Institutes of Health. [Link]

-

Studies on the inhibition of ferrochelatase by N-alkylated dicarboxylic porphyrins. Steric factors involved and evidence that the inhibition is reversible. PubMed Central. [Link]

-

Inhibition of N-ethylmaleimide of the MgATP-driven proton pump of the chromaffin granules. PubMed. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione | C10H5F2NO2 | CID 249406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 6. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Effect of maleimide derivatives, sulfhydryl reagents, on stimulation of neutrophil superoxide anion generation with concanavalin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modeling covalent-modifier drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of N-ethylmaleimide of the MgATP-driven proton pump of the chromaffin granules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Regulatory Role of Nrf2 Signaling Pathway in Wound Healing Process [mdpi.com]

1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione

Abstract

1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione, also known as N-(2,4-Difluorophenyl)maleimide, is a heterocyclic compound featuring a reactive maleimide core and a difluorophenyl moiety. While comprehensive mechanistic studies on this specific molecule are nascent, its structural components suggest a significant potential for biological activity, primarily driven by the electrophilic nature of the maleimide ring. This guide synthesizes the established chemistry of the maleimide pharmacophore with findings from structurally related pyrrole-2,5-dione derivatives to propose a likely mechanism of action. We will delve into the core principle of covalent modification of biological macromolecules through Michael addition and explore the potential downstream consequences, such as enzyme inhibition and modulation of inflammatory pathways. This document is intended for researchers and drug development professionals, providing a foundational understanding and a practical framework for investigating the therapeutic potential of this and related compounds.

Introduction: Unpacking the Structural Significance

The biological activity of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione is intrinsically linked to its two key structural features: the pyrrole-2,5-dione (maleimide) ring and the 2,4-difluorophenyl substituent.

-

The Maleimide Core: The maleimide group is a well-known and widely utilized pharmacophore in medicinal chemistry.[1] Its significance lies in the α,β-unsaturated carbonyl system, which renders the carbon-carbon double bond highly electrophilic and susceptible to nucleophilic attack. This reactivity is the cornerstone of its primary mechanism of action.

-

The 2,4-Difluorophenyl Moiety: The incorporation of fluorine atoms into pharmaceutical compounds is a common strategy to enhance metabolic stability, membrane permeability, and binding affinity.[2] The difluorophenyl group in this molecule likely modulates its physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its cellular uptake, target engagement, and overall pharmacokinetic profile.

Given these features, the principal mechanism of action of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione is hypothesized to be the covalent modification of protein targets, leading to the modulation of their biological function.

Core Mechanism: Covalent Inhibition via Michael Addition

The central mechanism of action for maleimide-containing compounds is their ability to act as Michael acceptors. The electron-withdrawing nature of the two adjacent carbonyl groups polarizes the double bond in the pyrrole-2,5-dione ring, making it highly susceptible to attack by soft nucleophiles.

In a biological context, the most relevant nucleophiles are the thiol groups of cysteine residues within proteins. The reaction, a conjugate or Michael addition, proceeds via the attack of the deprotonated cysteine (thiolate anion) on one of the double-bonded carbons of the maleimide ring. This forms a stable, irreversible carbon-sulfur bond, effectively tethering the molecule to the protein.

This covalent modification can have profound effects on protein function, including:

-

Direct Enzyme Inhibition: If the modified cysteine residue is located within the active site or an allosteric regulatory site of an enzyme, the covalent adduct can block substrate binding or prevent the conformational changes necessary for catalysis.

-

Disruption of Protein-Protein Interactions: Covalent modification of a cysteine residue at a protein-protein interaction interface can sterically hinder the binding of a partner protein.

-

Alteration of Protein Conformation: The addition of the bulky difluorophenyl-pyrrole-2,5-dione moiety can induce conformational changes that alter the protein's stability or activity.

Caption: Hypothesized inhibition of a receptor tyrosine kinase pathway.

Potential Anti-inflammatory Activity

Derivatives of 1H-pyrrole-2,5-dione have been synthesized and shown to inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammation. [3][4]For instance, 1H-3-(4-sulfamoylphenyl)-4-phenyl-pyrrole-2,5-dione demonstrated potent inhibition of lipopolysaccharide (LPS)-induced PGE2 production in macrophage cells. [3][4]The synthesis of PGE2 is catalyzed by cyclooxygenase (COX) enzymes. It is possible that 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione could similarly inhibit enzymes in the pro-inflammatory cascade, potentially through covalent modification of a critical cysteine residue.

| Compound Derivative | Activity | IC50 | Reference |

| 1H-3-(4-sulfamoylphenyl)-4-phenyl-pyrrole-2,5-dione | Inhibition of PGE2 production | 0.61 µM | [3][4] |

Potential Anticancer Activity

The pyrrole ring is a scaffold present in many compounds with demonstrated antitumor activity. [1]Derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid have shown cytotoxic effects against various cancer cell lines, including triple-negative breast cancer, prostate cancer, and melanoma. [2]While the core structure is different (a pyrrolidinone vs. a pyrrole-dione), this highlights the potential of the substituted difluorophenyl moiety in conjunction with a five-membered nitrogen heterocycle to confer anticancer properties. The mechanism could be multifactorial, stemming from the inhibition of key survival kinases or the induction of apoptosis through the modification of other critical proteins.

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanisms of action for 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione, a series of targeted experiments are required.

Workflow for Assessing Kinase Inhibition

Caption: Experimental workflow for confirming covalent kinase inhibition.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a method to determine if 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione inhibits a specific kinase of interest in vitro.

Objective: To quantify the enzymatic activity of a kinase in the presence of varying concentrations of the test compound.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate peptide

-

ATP

-

1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione, dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate-reading luminometer

Methodology:

-

Compound Preparation: Prepare a serial dilution of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione in a buffer-compatible solution, typically starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM). Include a DMSO-only control.

-

Kinase Reaction Setup:

-

In each well of the plate, add the kinase reaction buffer.

-

Add the test compound at the desired final concentration.

-

Add the substrate peptide and MgCl₂.

-

To initiate the reaction, add a solution of ATP and the purified kinase. The final volume is typically 5-25 µL.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 60 minutes).

-

-

ATP Depletion Measurement:

-

Stop the kinase reaction by adding an equal volume of ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP.

-

Incubate for 40 minutes at room temperature.

-

-

Luminescence Signal Generation:

-

Add Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which will convert the ADP generated by the kinase reaction into a luminescent signal.

-

Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

The light output is directly proportional to the amount of ADP generated and thus correlates with kinase activity.

-

Plot the percentage of kinase inhibition versus the log of the compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).

-

Self-Validation and Interpretation: The inclusion of positive (no inhibitor) and negative (no enzyme) controls is critical. A clear dose-dependent decrease in the luminescent signal indicates inhibitory activity. To confirm covalent inhibition, a "jump-dilution" or washout experiment can be performed where the enzyme is pre-incubated with the compound, then diluted significantly to lower the concentration of the unbound compound before adding the substrate. A lack of recovery of enzyme activity suggests an irreversible, covalent mechanism.

Conclusion

The mechanism of action of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione is strongly predicted to be centered on its function as a Michael acceptor, leading to the irreversible covalent modification of cysteine residues in target proteins. Drawing parallels with structurally related compounds, its primary biological effects are likely to manifest as the inhibition of key enzymes, such as protein kinases, and the modulation of inflammatory pathways. The difluorophenyl moiety is expected to fine-tune the compound's pharmacological properties. The experimental framework provided in this guide offers a clear path for researchers to systematically investigate and validate these hypothesized mechanisms, paving the way for the potential development of this molecule into a targeted therapeutic agent.

References

- Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (Source: NIH)

-

1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione. (Source: PubChem) [Link]

- SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. (Source: CIBTech)

- 1-(2, 4-Difluorophenyl)-1H-pyrrole-2, 5-dione, min 95%, 100 mg.

- 1-(2,4-Difluorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione. (Source: MySkinRecipes)

-

Synthesis, biological activities, and SAR studies of novel 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives. (Source: PubMed) [Link]

-

Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives. (Source: PubMed) [Link]

- Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. (Source: NIH)

-

N-(2,4-Difluorophenyl)-2-fluorobenzamide. (Source: MDPI) [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. (Source: PMC - PubMed Central) [Link]

- 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione. (Source: CymitQuimica)

-

N-phenylmaleimide derivatives as mimetic agents of the pro-inflammatory process: myeloperoxidase activation. (Source: PubMed) [Link]

-

Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. (Source: PMC - NIH) [Link]

-

Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). (Source: PubMed) [Link]

-

Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones. (Source: PubMed) [Link]

- 1-(2,4-DIFLUOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE. (Source: ChemicalBook)

-

(PDF) Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies. (Source: ResearchGate) [Link]

-

Absorption of Free Radicals of New S-Derivatives (1,2,4-Triazole-3(2H)-yl)methyl)thiopyrimidines. (Source: MDPI) [Link]

Sources

- 1. cibtech.org [cibtech.org]

- 2. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Predicted Biological Activity and Experimental Characterization of N-(2,4-Difluorophenyl)maleimide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(2,4-Difluorophenyl)maleimide is a compound of significant interest within the realms of chemical biology and drug discovery. While specific literature on its biological activity is not yet established, its structure—comprising a highly reactive maleimide electrophile and a difluorophenyl moiety—provides a strong basis for predicting its mechanism of action and potential biological effects. This guide deconstructs the molecule's constituent parts to forecast its behavior as a targeted covalent inhibitor. We present a comprehensive, tiered experimental workflow designed to systematically characterize its reactivity, cellular effects, and proteome-wide targets. This document serves not as a review of existing data, but as a forward-looking strategic manual for researchers aiming to unlock the potential of N-(2,4-Difluorophenyl)maleimide.

Deconstructing the Molecule: A Tale of Two Moieties

The biological potential of N-(2,4-Difluorophenyl)maleimide is best understood by examining its two key structural components: the maleimide "warhead" and the N-aryl "guidance" system.

-

The Maleimide Electrophile: The maleimide ring is a well-known and widely utilized electrophile in bioconjugation chemistry.[1] Its carbon-carbon double bond is electron-deficient, making it a prime Michael acceptor. This reactivity is highly chemoselective for soft nucleophiles, particularly the thiol group of cysteine residues found in proteins, under physiological conditions (pH 6.5-7.5).[2] This targeted reactivity is the foundation of many covalent drugs and chemical probes.[3][4]

-

The 2,4-Difluorophenyl Substituent: The N-aryl group, in this case, 2,4-difluorophenyl, plays a crucial role in modulating the molecule's properties.

-

Reactivity Tuning: N-aryl substitution is known to increase the electrophilicity of the maleimide ring compared to N-alkyl substituents, potentially leading to faster reaction kinetics with thiols.[2] The electron-withdrawing fluorine atoms are expected to further enhance this effect.

-

Physicochemical Properties: Fluorine substitution significantly impacts a molecule's lipophilicity, metabolic stability, and binding interactions.[5][6] The difluorophenyl group can enhance membrane permeability and engage in favorable interactions within protein binding pockets, potentially improving both potency and pharmacokinetic properties.[5]

-

Conjugate Stability: The stability of the resulting thioether bond can also be influenced by the N-aryl group. Studies have shown that N-aryl maleimide conjugates can have different hydrolysis and retro-Michael reaction profiles compared to their N-alkyl counterparts.[7]

-

Predicted Mechanism of Action: Covalent Thiol Modification

The primary mechanism of biological activity for N-(2,4-Difluorophenyl)maleimide is predicted to be the irreversible covalent modification of cysteine residues in proteins via a Michael addition reaction.

This two-step process involves:

-

Reversible Binding: The molecule first forms a non-covalent complex with a target protein, positioning the maleimide warhead near a nucleophilic cysteine residue. The affinity of this initial binding is governed by the interactions of the entire molecule, including the difluorophenyl ring, with the protein's binding pocket.[4]

-

Irreversible Covalent Bonding: The cysteine thiol then attacks the electrophilic double bond of the maleimide ring, forming a stable thioether linkage.[1] This covalent bond formation leads to essentially irreversible inhibition of the protein's function.[4]

The overall efficiency of this inhibition is described by the second-order rate constant, kinact/Ki, which accounts for both the initial binding affinity (Ki) and the maximal rate of inactivation (kinact).[8][9]

A Strategic Workflow for Experimental Characterization

To systematically investigate the biological activity of N-(2,4-Difluorophenyl)maleimide, we propose a tiered experimental workflow. This approach progresses from fundamental biochemical characterization to complex cellular and proteomic analyses, ensuring a self-validating system where each stage informs the next.

Tier 1: In Vitro Biochemical Profiling

The initial step is to understand the fundamental chemical reactivity and stability of the compound.

Protocol 1: Cysteine Reactivity Assay using Glutathione (GSH)

-

Objective: To quantify the intrinsic reactivity of N-(2,4-Difluorophenyl)maleimide with a model thiol.

-

Methodology:

-

Prepare a stock solution of N-(2,4-Difluorophenyl)maleimide in DMSO.

-

Prepare a solution of Glutathione (GSH) in a phosphate buffer (e.g., 100 mM, pH 7.4).

-

Initiate the reaction by mixing the compound and GSH solutions at a defined concentration (e.g., 10 µM each).

-

Monitor the depletion of GSH over time using a thiol-reactive fluorescent probe like ThioGlo™ or by LC-MS to track the formation of the GSH-adduct.

-

Calculate the second-order rate constant for the reaction.

-

-

Causality: This assay isolates the chemical reactivity of the maleimide warhead. Comparing this rate to other known maleimides provides a benchmark for its intrinsic electrophilicity. A high rate of reaction suggests the compound will readily engage cysteine targets in a biological system.

Tier 2: Cellular Activity Screening

Once intrinsic reactivity is established, the next step is to determine if the compound has an effect on living cells.

Protocol 2: Cell Viability/Cytotoxicity Assay

-

Objective: To assess the compound's general toxicity and determine its effective concentration range in a cellular context.

-

Methodology:

-

Seed a panel of cancer cell lines (e.g., A549, HCT116, PC3) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of N-(2,4-Difluorophenyl)maleimide (e.g., from 0.1 nM to 100 µM) for a set time period (e.g., 72 hours).

-

Assess cell viability using a metabolic indicator dye such as Resazurin or MTT.

-

Measure the fluorescence or absorbance using a plate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) for each cell line by fitting the dose-response data to a four-parameter logistic curve.

-

-

Causality: A potent IC50 value suggests that the compound can cross the cell membrane and engage one or more critical cellular targets, leading to cell death or growth arrest. Profiling across multiple cell lines may reveal patterns of sensitivity, hinting at specific pathway dependencies.

Tier 3: Proteome-Wide Target Identification

Identifying the specific protein(s) that the compound binds to is the most critical step in understanding its biological activity. Chemoproteomics is the state-of-the-art approach for this challenge.[10][11]

Protocol 3: Competitive Activity-Based Protein Profiling (ABPP)

-

Objective: To identify the cysteine residues across the proteome that are covalently modified by N-(2,4-Difluorophenyl)maleimide in a competitive manner.[12]

-

Methodology:

-

Treat live cells or cell lysates with varying concentrations of N-(2,4-Difluorophenyl)maleimide for a defined period.

-

Following treatment, label the remaining accessible cysteine residues with a broad-spectrum, alkyne-functionalized cysteine-reactive probe (e.g., iodoacetamide-alkyne).

-

Lyse the cells (if treated live) and perform a "click" reaction to attach a biotin tag to the alkyne-labeled proteins.

-

Enrich the biotinylated proteins using streptavidin beads.

-

Digest the enriched proteins with trypsin and analyze the resulting peptides by quantitative mass spectrometry (e.g., LC-MS/MS).

-

Identify peptides whose abundance decreases in a dose-dependent manner upon treatment with the compound. These represent the direct targets.

-

-

Causality: This method provides a proteome-wide, unbiased readout of target engagement. By competing with the broad-spectrum probe, the compound "protects" its specific targets from being labeled. The dose-dependent nature of this protection provides strong evidence for a direct binding interaction.[12]

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be systematically organized to facilitate interpretation and decision-making.

| Experiment | Metric | Predicted Outcome for an Active Compound | Interpretation |

| Cysteine Reactivity | Second-order rate constant (k) | 102 - 104 M-1s-1 | Indicates high intrinsic reactivity towards thiols. |

| Cell Viability | IC50 | Low µM to nM range | The compound is cell-permeable and engages essential targets, leading to a cytotoxic or cytostatic effect. |

| Competitive ABPP | Target Occupancy (EC50) | Dose-dependent reduction in probe labeling for specific proteins. | Identifies high-affinity protein targets; EC50 values reflect target engagement potency in a complex proteome. |

Concluding Remarks and Future Directions

N-(2,4-Difluorophenyl)maleimide represents a molecule with high potential as a covalent modifier of biological systems. Its activity is predicated on the well-established reactivity of the maleimide electrophile, tuned by the physicochemical contributions of the difluorophenyl group. The experimental workflow detailed in this guide provides a robust, logical, and field-proven pathway to comprehensively define its biological activity, from its intrinsic chemical properties to its specific protein targets and cellular consequences. Successful execution of this strategy will not only elucidate the function of this specific molecule but also provide a valuable chemical tool for probing biological pathways and a potential starting point for therapeutic development.

References

-

Vinogradova, E. V., & Cravatt, B. F. (2021). Chemoproteomic methods for covalent drug discovery. Biochemistry, 60(22), 1735-1748. Available at: [Link]

-

ChomiX. (n.d.). Competitive chemoproteomic profiling of protein targets for covalent small molecule drugs. ChomiX Tech. Available at: [Link]

-

Zhang, T., & Liu, Y. (2018). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in molecular biology (Clifton, N.J.), 1747, 129–140. Available at: [Link]

-

Tang, B., Gladysheva, T., & Lang, P. (2025). An enzyme activity-based workflow for the identification and characterization of covalent inhibitors. SLAS discovery : advancing life sciences R & D, 35, 100250. Available at: [Link]

-

Ciardiello, A. M., & Gray, N. S. (2020). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Cell chemical biology, 27(5), 488–498. Available at: [Link]

-

Potjewyd, F., & Gribble, A. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. Available at: [Link]

-

Tuley, A., & Fast, W. (2020). 10 years into the resurgence of covalent drugs. Future medicinal chemistry, 13(2), 193-209. Available at: [Link]

-

Spradlin, J. N., & Cravatt, B. F. (2024). Chemical Proteomics–Guided Discovery of Covalent Ligands for Cancer Proteins. Annual Review of Cancer Biology, 8(1). Available at: [Link]

-

Browne, C. M., Jin, L., & Gray, N. S. (2019). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Request PDF. Available at: [Link]

-

St. Amant, A. H., et al. (2022). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Molecules, 27(21), 7247. Available at: [Link]

-

Tang, B., Gladysheva, T., & Lang, P. (2025). An enzyme activity-based workflow for the identification and characterization of covalent inhibitors. ResearchGate. Available at: [Link]

-

Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017). Synthesis of N-arylmaleimides. Royal Society of Chemistry. Available at: [Link]

-

Maity, P., et al. (2024). Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids. ChemRxiv. Available at: [Link]

-

Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Kinam Park. Available at: [Link]

-

Luitel, K., et al. (2021). An Integrated Covalent Drug Design Workflow using Site-Identification by Ligand Competitive Saturation. bioRxiv. Available at: [Link]

-

Synthesis on N-Alkylated Maleimides. (2000). Synthetic Communications, 30(8), 1437-1443. Available at: [Link]

-

Miller, A. K., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals, 15(10), 1269. Available at: [Link]

-

Miller, A. K., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. Available at: [Link]

-

Vasiliev, V. G., et al. (2022). Effects of Difluorophenyl Substituents on Structural, Redox, and Magnetic Properties of Blatter Radicals. Molecules, 27(19), 6683. Available at: [Link]

-

Koniev, O., & Wagner, A. (2021). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. Request PDF. Available at: [Link]

-

Ghosh, A. K., et al. (2020). Covalent Inhibition in Drug Discovery. ChemMedChem, 15(15), 1344-1367. Available at: [Link]

-

Li, R., et al. (2015). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. Request PDF. Available at: [Link]

-

Strelow, J. M. (2017). Drug Discovery Considerations in the Development of Covalent Inhibitors. Request PDF. Available at: [Link]

-

Sutanto, F., et al. (2022). Recent Advances in Covalent Drug Discovery. Molecules, 27(19), 6297. Available at: [Link]

-

Schilling, F., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ScienceOpen. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. kinampark.com [kinampark.com]

- 3. 10 years into the resurgence of covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. mdpi.com [mdpi.com]

- 8. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. annualreviews.org [annualreviews.org]

- 12. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione IUPAC name and structure

An In-depth Technical Guide: 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,4-difluorophenyl)-1H-pyrrole-2,5-dione, a key heterocyclic building block in modern medicinal chemistry. Commonly known as N-(2,4-Difluorophenyl)maleimide, this compound belongs to the class of N-aryl maleimides, which have emerged as superior reagents for bioconjugation. Its unique chemical architecture, featuring an electron-deficient aromatic system coupled with the reactive maleimide core, imparts advantageous properties for the synthesis of stable covalent bioconjugates. This document will detail its chemical identity, provide a validated synthesis protocol, explore its reaction mechanisms with a focus on conjugate stability, and survey its critical applications in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs).

PART 1: Core Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione is a specific derivative of maleimide, the parent compound of the class.[1] The defining feature is the substitution of the maleimide nitrogen with a 2,4-difluorophenyl group.

Nomenclature and Structure

-

IUPAC Name: 1-(2,4-difluorophenyl)pyrrole-2,5-dione[2]

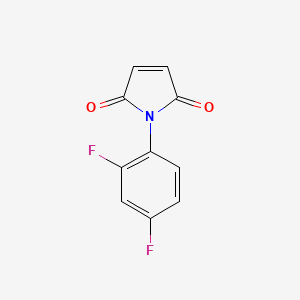

The molecular structure consists of a planar five-membered pyrrole-2,5-dione ring attached via its nitrogen atom to a disubstituted benzene ring.

Figure 1. Chemical Structure of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione.

Figure 1. Chemical Structure of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione.

Physicochemical Data

The compound's properties are summarized in the table below. These values are essential for experimental design, including solvent selection, reaction condition optimization, and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅F₂NO₂ | [2][4] |

| Molecular Weight | 209.15 g/mol | [2][4][5] |

| Appearance | Yellow Solid (Typical for N-aryl maleimides) | [6] |

| LogP (calculated) | 1.53 | [7] |

| Hydrogen Bond Acceptors | 2 | [7] |

| InChI Key | WQAYULVQTJAUMD-UHFFFAOYSA-N | [7] |

| Canonical SMILES | C1=CC(=C(C=C1F)F)N2C(=O)C=CC2=O | [2] |

PART 2: Synthesis and Characterization

The synthesis of N-substituted maleimides is a well-established process in organic chemistry, typically involving a two-step procedure that is both reliable and scalable.[8]

Synthesis Protocol: A Self-Validating Workflow

The preferred method involves the condensation of 2,4-difluoroaniline with maleic anhydride to form an intermediate N-(2,4-difluorophenyl)maleamic acid, which is subsequently cyclized via dehydration.

Methodology:

-

Step 1: Maleamic Acid Formation:

-

To a solution of maleic anhydride (1.0 eq) in glacial acetic acid, add 2,4-difluoroaniline (1.0 eq) dropwise at room temperature.

-

Causality: The reaction is initiated by the nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of the anhydride, leading to ring-opening. Acetic acid serves as a suitable solvent that facilitates the reaction without competing.

-

Stir the mixture at room temperature for 2-3 hours. The intermediate maleamic acid often precipitates from the solution.

-

Monitor the reaction completion via Thin Layer Chromatography (TLC).

-

Filter the resulting solid, wash with cold water, and dry under vacuum.

-

-

Step 2: Dehydrative Cyclization:

-

Suspend the dried N-(2,4-difluorophenyl)maleamic acid in acetic anhydride (Ac₂O) containing a catalytic amount of anhydrous sodium acetate (NaOAc).

-

Causality: Acetic anhydride acts as a dehydrating agent, while sodium acetate catalyzes the intramolecular cyclization by forming a mixed anhydride, which is a better leaving group, thus facilitating the final ring closure to the imide.

-

Heat the mixture (e.g., reflux for 2-3 hours) until the starting material is fully consumed (monitored by TLC).[8]

-

Pour the cooled reaction mixture onto crushed ice to hydrolyze the excess acetic anhydride and precipitate the product.

-

Filter the solid product, wash thoroughly with water, and dry. Recrystallization (e.g., from an ethanol/water mixture) can be performed for further purification.

-

Spectroscopic Characterization

Confirmation of the final structure relies on standard spectroscopic techniques. The expected data, based on analogous structures, are summarized below.

| Technique | Expected Observations |

| ¹H NMR | ~6.9 ppm (s, 2H, -CH=CH-) of the maleimide ring.[8][9] A complex multiplet pattern in the aromatic region (~7.2-7.6 ppm, 3H) for the difluorophenyl protons. |

| ¹³C NMR | ~170 ppm (C=O), ~134 ppm (-CH=CH-). Aromatic carbons will show characteristic C-F coupling. |